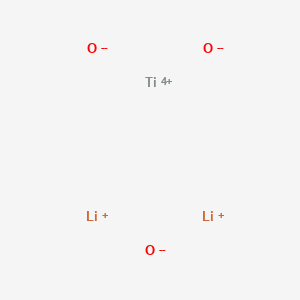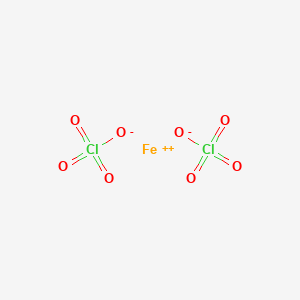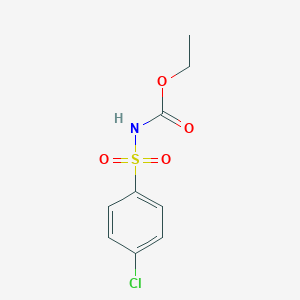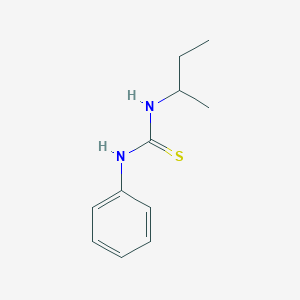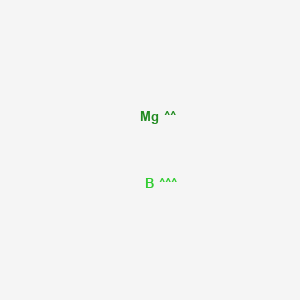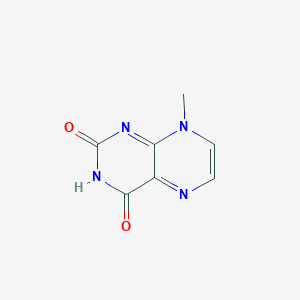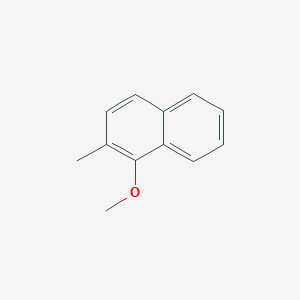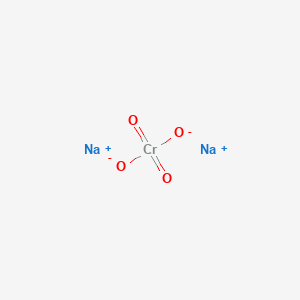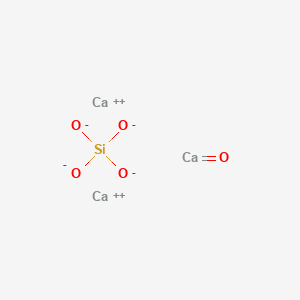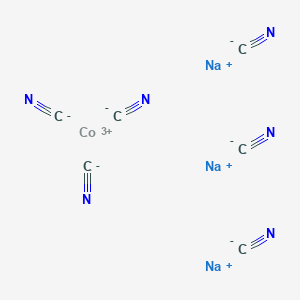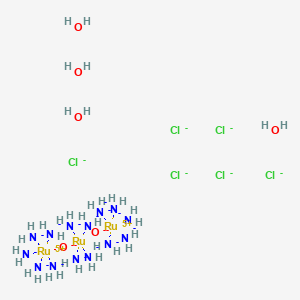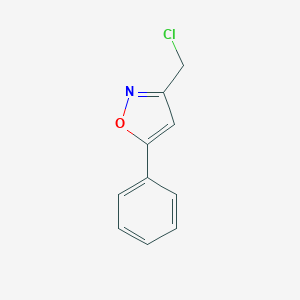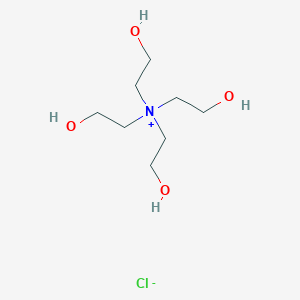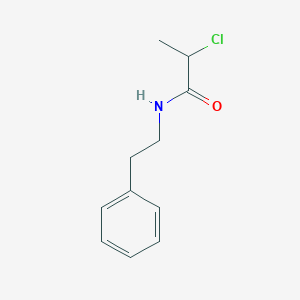
2-chloro-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves the acylation of corresponding amines with propionyl chloride or other acylating agents in the presence of basic or acidic conditions. For example, some N-monosubstituted propanamides were synthesized using the Schotten-Baumann reaction, highlighting the typical methodology for synthesizing propanamide derivatives (Antonović et al., 1997).
Molecular Structure Analysis
The molecular structure and spectroscopic characterization of propanamide derivatives are determined using various techniques like FT-IR, NMR (1H-NMR, 13C-NMR), UV–vis, and X-ray crystallography. These studies provide insights into the compound's crystalline structure, bond lengths, angles, and electronic properties, offering a detailed view of its molecular geometry (Durgun et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving propanamide derivatives can vary widely depending on the functional groups present in the molecule. These compounds can undergo reactions typical of amides, such as hydrolysis, amidation, and reactions with nucleophiles and electrophiles, demonstrating the versatility of propanamide derivatives in organic synthesis (Tanaka et al., 1987).
Physical Properties Analysis
The physical properties of propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the compound's molecular structure and substituents (Pascual et al., 2017).
Applications De Recherche Scientifique
Chemical and Bioactivity Diversity in Agarwood
2-Chloro-N-(2-phenylethyl)propanamide, a compound structurally related to 2-(2-phenylethyl)chromones, is significant in the study of agarwood, a valuable resinous heartwood used in perfume, incense, and traditional medicines. Research into 2-(2-phenylethyl)chromones has illuminated their diverse biological properties, including antioxidant, antimicrobial, neuroprotective, anti-inflammatory, and acetylcholinesterase inhibitory activities. These findings suggest potential applications in drug development and quality control methodologies for agarwood and related products. The structural diversity and bioactivity of these compounds underscore the chemical specificity and the importance of understanding their structure-activity relationships for therapeutic use and quality assurance in agarwood-derived products (Yu et al., 2022).
Analyzing Environmental and Health Impacts of Related Compounds
While the direct scientific research applications of 2-chloro-N-(2-phenylethyl)propanamide specifically are not extensively documented in the available literature, related research on structurally similar compounds provides insights into potential areas of interest. For instance, studies on chlorinated volatile organic compounds (Cl-VOCs) and their environmental and health impacts offer a context for investigating the effects and treatment of chlorinated compounds in general. These studies highlight the ubiquity of Cl-VOCs in the environment and their associations with adverse health outcomes, pointing to the necessity for ongoing research into remediation technologies and health risk assessments (Huang et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKVLIVAWASLAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927264 |
Source


|
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylethyl)propanamide | |
CAS RN |
13156-97-3 |
Source


|
| Record name | Propionamide, 2-chloro-N-phenethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-phenylethyl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

